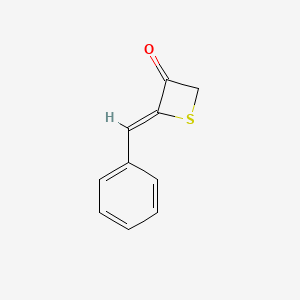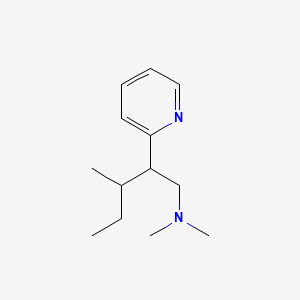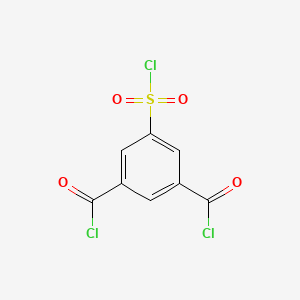
5-(Chlorosulfonyl)benzene-1,3-dicarbonyl dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chlorosulfonyl)benzene-1,3-dicarbonyl dichloride is an organic compound with the molecular formula C8H3Cl3O4S It is a derivative of benzene and contains both chlorosulfonyl and dicarbonyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)benzene-1,3-dicarbonyl dichloride typically involves the chlorosulfonation of benzene-1,3-dicarboxylic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:
Chlorosulfonation: Benzene-1,3-dicarboxylic acid is treated with chlorosulfonic acid, resulting in the formation of 5-(Chlorosulfonyl)benzene-1,3-dicarboxylic acid.
Conversion to Dichloride: The resulting 5-(Chlorosulfonyl)benzene-1,3-dicarboxylic acid is then treated with thionyl chloride (SOCl2) to convert the carboxylic acid groups into acyl chlorides, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
化学反応の分析
Types of Reactions
5-(Chlorosulfonyl)benzene-1,3-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-(Chlorosulfonyl)benzene-1,3-dicarboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Hydrolysis Conditions: Hydrolysis is typically carried out under acidic or basic conditions.
Major Products
Substitution Products: Sulfonamides, sulfonates, and other derivatives.
Reduction Products: Sulfonamides and sulfonic acids.
Hydrolysis Products: 5-(Chlorosulfonyl)benzene-1,3-dicarboxylic acid.
科学的研究の応用
5-(Chlorosulfonyl)benzene-1,3-dicarbonyl dichloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 5-(Chlorosulfonyl)benzene-1,3-dicarbonyl dichloride involves its reactivity towards nucleophiles and reducing agents. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. The dicarbonyl groups can undergo reduction to form various derivatives. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring.
類似化合物との比較
Similar Compounds
- 5-(Chlorosulfonyl)isophthalic acid
- 5-(Chlorosulfonyl)benzene-1,3-dicarboxylic acid
- 5-(Chlorosulfonyl)benzene-1,3-dicarbonyl dichloride
Uniqueness
This compound is unique due to the presence of both chlorosulfonyl and dicarbonyl functional groups, which confer distinct reactivity patterns. This makes it a versatile intermediate for the synthesis of a wide range of compounds.
特性
CAS番号 |
38215-37-1 |
|---|---|
分子式 |
C8H3Cl3O4S |
分子量 |
301.5 g/mol |
IUPAC名 |
5-chlorosulfonylbenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C8H3Cl3O4S/c9-7(12)4-1-5(8(10)13)3-6(2-4)16(11,14)15/h1-3H |
InChIキー |
JPPYSPAXPNNOBC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(=O)Cl)S(=O)(=O)Cl)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


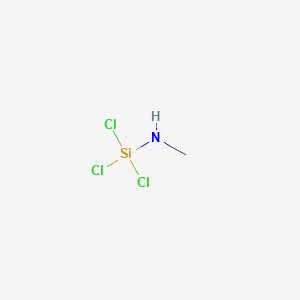

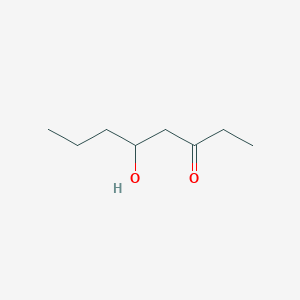
![2,2'-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one]](/img/structure/B14678057.png)
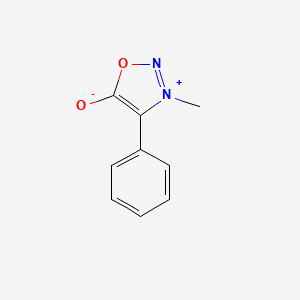
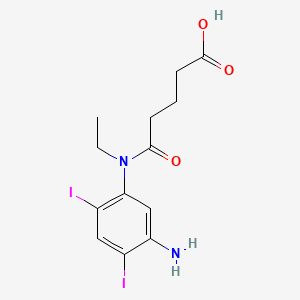
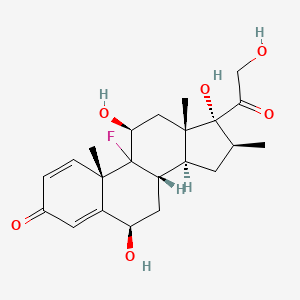
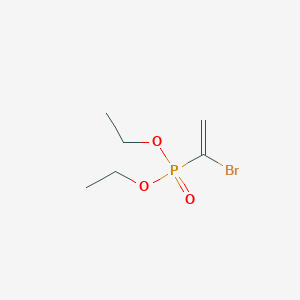
![4-Methyl-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14678091.png)
![[(1R,2R)-2-Phenylcyclohexyl]methanol](/img/structure/B14678093.png)
![S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate](/img/structure/B14678106.png)

